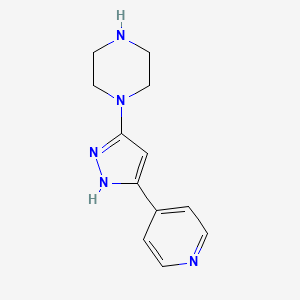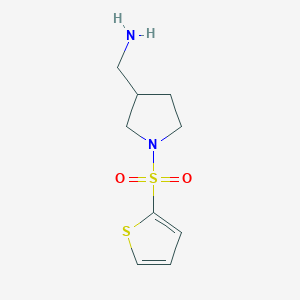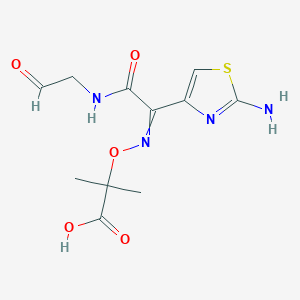![molecular formula C7H14N2 B13641600 (1R,5S)-8-methyl-3,8-diazabicyclo[3.2.1]octane](/img/structure/B13641600.png)
(1R,5S)-8-methyl-3,8-diazabicyclo[3.2.1]octane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1R,5S)-8-methyl-3,8-diazabicyclo[3.2.1]octane is a nitrogen-containing heterocyclic compound. This compound is part of the 8-azabicyclo[3.2.1]octane family, which is known for its interesting biological activities and applications in various fields such as chemistry, biology, and medicine .
Vorbereitungsmethoden
The synthesis of (1R,5S)-8-methyl-3,8-diazabicyclo[3.2.1]octane can be achieved through several methods. One common approach involves the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold. This method often starts with an acyclic starting material that contains all the required stereochemical information to allow the stereocontrolled formation of the bicyclic scaffold . Another approach involves the desymmetrization process starting from achiral tropinone derivatives . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.
Analyse Chemischer Reaktionen
(1R,5S)-8-methyl-3,8-diazabicyclo[3.2.1]octane undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield corresponding ketones or carboxylic acids, while reduction reactions may produce alcohols or amines .
Wissenschaftliche Forschungsanwendungen
This compound has significant potential in scientific research due to its unique structure and biological activities. In chemistry, it is used as a key synthetic intermediate in the total synthesis of various target molecules . In biology and medicine, it has been studied for its potential pharmacological properties, including its role as a precursor to tropane alkaloids, which are known for their therapeutic effects . Additionally, it has applications in the development of new synthetic methodologies and the synthesis of bioactive molecules .
Wirkmechanismus
The mechanism of action of (1R,5S)-8-methyl-3,8-diazabicyclo[3.2.1]octane involves its interaction with specific molecular targets and pathways. As a member of the tropane alkaloid family, it may exert its effects by binding to and modulating the activity of certain receptors or enzymes in the body . The exact molecular targets and pathways involved can vary depending on the specific biological context and the compound’s structural modifications.
Vergleich Mit ähnlichen Verbindungen
(1R,5S)-8-methyl-3,8-diazabicyclo[3.2.1]octane can be compared with other similar compounds in the 8-azabicyclo[3.2.1]octane family. Some of these similar compounds include (1R,5S)-3-azabicyclo[3.2.1]octane hydrochloride and (1R,5S)-8-methyl-8-azabicyclo[3.2.1]oct-3-yl hydroxy (phenyl)acetate hydrochloride . These compounds share a similar bicyclic structure but may differ in their substituents and specific biological activities. The uniqueness of this compound lies in its specific stereochemistry and the presence of the diazabicyclo moiety, which contributes to its distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C7H14N2 |
|---|---|
Molekulargewicht |
126.20 g/mol |
IUPAC-Name |
(1S,5R)-8-methyl-3,8-diazabicyclo[3.2.1]octane |
InChI |
InChI=1S/C7H14N2/c1-9-6-2-3-7(9)5-8-4-6/h6-8H,2-5H2,1H3/t6-,7+ |
InChI-Schlüssel |
OFNWMZRPXFBZPX-KNVOCYPGSA-N |
Isomerische SMILES |
CN1[C@@H]2CC[C@H]1CNC2 |
Kanonische SMILES |
CN1C2CCC1CNC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![((2,3-Dihydrobenzo[b][1,4]dioxin-5-yl)methyl)hydrazine](/img/structure/B13641522.png)











